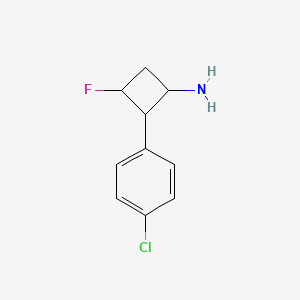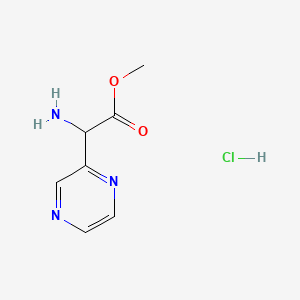
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide typically involves the reaction of 4-bromo-2-nitroaniline with diethylphosphine oxide under specific conditions . The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . The industrial production also emphasizes safety measures to handle the bromine and phosphine reagents, which can be hazardous .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diethylphosphine oxide derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The presence of the bromine and phosphine oxide groups allows it to form strong interactions with target proteins, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-(methylamino)phenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide is unique due to its specific combination of bromine, methylamino, and diethylphosphine oxide groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and industrial uses .
Propiedades
Fórmula molecular |
C11H17BrNOP |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
5-bromo-2-diethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C11H17BrNOP/c1-4-15(14,5-2)11-7-6-9(12)8-10(11)13-3/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
KTPLVGXANXEMEX-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C1=C(C=C(C=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)



![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)



